4-tert-Butylpyridine-2-carbonitrile
Overview
Description
4-tert-Butylpyridine-2-carbonitrile is an organic compound with the molecular formula C10H12N2. It is a derivative of pyridine, featuring a tert-butyl group at the 4-position and a nitrile group at the 2-position. This compound is of interest in various fields, including materials science and organic synthesis, due to its unique structural properties.
Mechanism of Action
Target of Action
4-tert-Butylpyridine-2-carbonitrile, also known as 4-(tert-butyl)picolinonitrile, is a chemical compound that is commonly used in dye-sensitized solar cells . It serves as an additive in the electrolyte of these cells . .
Mode of Action
The compound interacts with the electrolyte in dye-sensitized solar cells . It is believed to enhance the open-circuit voltage of the solar cells . It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .
Biochemical Pathways
Its primary role is in the enhancement of the open-circuit voltage in dye-sensitized solar cells
Result of Action
The primary result of the action of this compound is the enhancement of the open-circuit voltage in dye-sensitized solar cells . This can improve the performance of the solar cells. It also reduces the conductivity of the electrolyte, which can affect the short-circuit current .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as an additive in the electrolyte of dye-sensitized solar cells
Cellular Effects
It has been reported that this compound can influence the performance of perovskite solar cells . It is suggested that it can improve the crystallinity of perovskite, which is crucial for the efficiency of these cells
Molecular Mechanism
It is known that this compound can induce corrosion decomposition of perovskites and de-doping effect of spiro-OMeTAD, which present a huge challenge for the stability of perovskite solar cells
Temporal Effects in Laboratory Settings
It has been reported that this compound can improve the performance of perovskite solar cells
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylpyridine-2-carbonitrile can be synthesized through the reaction of tert-butylmagnesium bromide with 2-pyridinemethanenitrile. This reaction typically occurs under low-temperature conditions and in the presence of an inert atmosphere using dry solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
4-tert-Butylpyridine-2-carbonitrile is utilized in several scientific research applications:
Materials Science: It is used as an additive in dye-sensitized solar cells to enhance the open-circuit voltage.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, influencing the reactivity and selectivity of the catalysts.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylpyridine: Lacks the nitrile group, making it less reactive in certain chemical transformations.
2-Pyridinemethanenitrile: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Uniqueness
4-tert-Butylpyridine-2-carbonitrile is unique due to the combination of the tert-butyl and nitrile groups, which confer distinct steric and electronic characteristics. This makes it particularly useful in applications where both groups’ properties are advantageous, such as in dye-sensitized solar cells and specific organic synthesis reactions.
Properties
IUPAC Name |
4-tert-butylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPVBTOAETZTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560838 | |
Record name | 4-tert-Butylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42205-73-2 | |
Record name | 4-tert-Butylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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